1,2-Epoxyheptane

Beschreibung

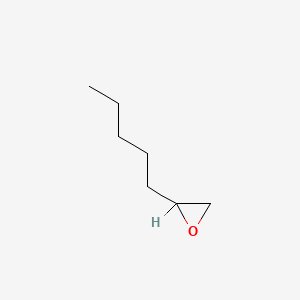

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911736 | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5063-65-0, 110549-07-0 | |

| Record name | Heptane, 1,2-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxyheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Epoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Epoxyheptane

Chemo-Catalytic Epoxidation Strategies

Chemo-catalytic methods focus on the direct oxidation of the double bond in 1-heptene (B165124) using chemical catalysts and oxidants. These approaches are fundamental for producing racemic 1,2-epoxyheptane and have been refined to improve yield and sustainability.

The Prileschajew (also spelled Prilezhaev) reaction, first reported by Nikolai Prilezhaev in 1909, is the classic method for epoxidizing alkenes using a peroxy acid. kinampark.comwikipedia.org The reaction involves an electrophilic attack of the peroxy acid on the nucleophilic double bond of the alkene, proceeding through a concerted "butterfly mechanism" to yield an epoxide and a carboxylic acid as a byproduct. wikipedia.orgorganic-chemistry.org A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in common organic solvents. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org

Modern adaptations of this reaction for the epoxidation of 1-heptene and other terminal alkenes often focus on using more environmentally benign and atom-efficient oxidants, primarily hydrogen peroxide (H₂O₂). academicjournals.orgacsgcipr.org Since H₂O₂ itself is a weak epoxidizing agent for unactivated alkenes, these methods require activation, often through the in situ formation of a more reactive peroxy species. clockss.org For instance, catalytic systems can generate peroxy acids from carboxylic acids and H₂O₂. acs.org Other systems utilize dehydrating agents like nitriles or carbodiimides in the presence of H₂O₂ to form reactive epoxidizing intermediates. clockss.org These adaptations aim to reduce waste by producing water as the only stoichiometric byproduct, aligning with the principles of green chemistry. academicjournals.orgacsgcipr.org

Transition metal complexes are widely employed as catalysts to activate oxidants like hydrogen peroxide for the epoxidation of alkenes, including 1-heptene. google.comresearchgate.net These systems offer high efficiency and selectivity under milder conditions compared to traditional methods. A variety of transition metals, including molybdenum, manganese, and silver, have been shown to be effective. academicjournals.orgresearchgate.net

For example, modified silver polyoxometalate catalysts have demonstrated high efficiency in the epoxidation of various olefins using H₂O₂ as the oxidant. academicjournals.org Research has shown that even terminal olefins like 1-hexene (B165129) can be epoxidized with a 94% yield and 99% selectivity, suggesting similar efficacy for 1-heptene. academicjournals.org Manganese complexes are also effective; a mononuclear manganese complex has been applied in the asymmetric epoxidation of olefins, and other manganese-based systems have been used to oxidize alkenes to their corresponding ketones or epoxides. researchgate.netlookchem.com The catalytic cycle typically involves the formation of a high-valent metal-oxo or metal-peroxo species that acts as the oxygen atom transfer agent to the alkene double bond.

| Catalyst System | Alkene Substrate | Oxidant | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Modified Silver Polyoxometalate | 1-Hexene | H₂O₂ | 94% Yield | 99% | academicjournals.org |

| Pt black | 1-Hexene | H₂O (electrolysis) | - | High (29% current efficiency) | oup.com |

| Mn(II) complex | Styrene (B11656), Cyclohexene | tert-butyl hydroperoxide (TBHP) | Good to quantitative conversions | - | researchgate.net |

Electrochemical epoxidation represents a sustainable approach where electricity is used to generate the reactive oxygen species, often directly from water. nih.govresearchgate.net This method avoids the need for chemical oxidants, reducing waste and improving safety. kuleuven.be For the epoxidation of terminal alkenes like 1-hexene, a close analog of 1-heptene, several electrochemical strategies have been developed.

One pathway involves the direct oxidation of the alkene on a suitable anode. Studies using gold (Au) anodes in an aqueous acetonitrile (B52724) electrolyte have shown that surface-adsorbed oxygen atoms (O*), formed from the electrochemical oxidation of water, can react with 1-hexene to form 1,2-epoxyhexane (B74757). nih.govacs.org This process competes with the oxygen evolution reaction. nih.gov Platinum (Pt) black has also been identified as a highly active and selective anode material for this transformation, achieving a current efficiency of 29% for the formation of 1,2-epoxyhexane during water electrolysis. oup.com

Another common strategy is mediated electrochemical epoxidation. In this approach, a mediator, such as a halide ion (e.g., bromide), is oxidized at the anode to form a reactive species that then epoxidizes the alkene in the bulk solution. kuleuven.be For instance, electrochemically generated bromine reacts with the alkene and water to form a bromohydrin intermediate, which then undergoes base-induced ring closure to yield the epoxide. kuleuven.be This bromide-mediated process has been shown to be effective for a range of unactivated olefins, including 1-hexene, with reported yields of 56%. kuleuven.be

Transition Metal-Catalyzed Epoxidation Systems for 1-Heptene

Enantioselective Synthesis of this compound

Producing optically pure epoxides is crucial for the synthesis of chiral pharmaceuticals and fine chemicals. asm.org Enantioselective methods are designed to produce a single enantiomer, (R)- or (S)-1,2-epoxyheptane, from the prochiral 1-heptene.

The direct asymmetric epoxidation of simple, unfunctionalized terminal alkenes like 1-heptene remains a significant challenge in synthetic chemistry. asm.orgcaltech.edu While highly effective catalytic systems exist for other classes of olefins (e.g., allylic alcohols in the Sharpless epoxidation), their application to simple terminal alkenes often results in low enantioselectivity. asm.orgcaltech.edu

Despite the difficulty, progress has been made using sophisticated catalyst designs. Peptide-based catalysts, for example, have been developed for asymmetric epoxidation. nih.gov These catalysts can operate via an electrophilic mechanism, where an amino acid residue like aspartic acid forms a peracid in situ within a chiral peptide backbone. This chiral environment then directs the oxygen transfer to one face of the alkene, inducing enantioselectivity. nih.gov Another approach is the hydrolytic kinetic resolution (HKR) of racemic epoxides using chiral catalysts like cobalt-salen complexes. asm.orgrsc.org In HKR, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and in high enantiomeric purity. rsc.org While not a direct epoxidation, HKR is a powerful method for accessing enantiopure terminal epoxides like this compound. lookchem.comrsc.org

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiopure epoxides. mdpi.com This approach utilizes whole microorganisms or isolated enzymes, which can catalyze reactions with exceptionally high stereo- and regioselectivity under mild conditions. caltech.edumdpi.com

One successful strategy is the use of monooxygenases. For example, styrene monooxygenase from Rhodococcus sp. (RhSMO), when expressed in an organic solvent-tolerant host like Kocuria rhizophila, can directly epoxidize 1-heptene to (S)-1,2-epoxyheptane. asm.orgasm.org In an optimized biphasic system (water-organic solvent), this biocatalytic process yielded 88.3 mM of (S)-1,2-epoxyheptane with a good enantiomeric excess (ee) of 84.2%. asm.orgasm.org

Another powerful biocatalytic tool is the directed evolution of enzymes. Cytochrome P450 enzymes, such as P450 BM-3 from Bacillus megaterium, have been engineered through mutagenesis to become effective epoxidation catalysts for non-natural substrates like terminal alkenes. caltech.edu By modifying active-site residues, researchers have created P450 variants that can produce either the (R)- or (S)-enantiomer of a given epoxide with high selectivity, a feat not easily achieved with a single chemical catalyst. caltech.edu

Kinetic resolution using epoxide hydrolases (EHs) is another major biocatalytic route. mdpi.com These enzymes catalyze the enantioselective hydrolysis of a racemic epoxide. For instance, the yeast Rhodotorula glutinis has been used for the resolution of a range of 1,2-epoxyalkanes. capes.gov.br This process can yield the unreacted epoxide and the resulting diol in high enantiomeric purity. mdpi.comcapes.gov.br

| Biocatalyst (Source) | Substrate | Method | Product | Yield/Concentration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Styrene Monooxygenase (Rhodococcus sp. ST-10) | 1-Heptene | Direct Epoxidation | (S)-1,2-Epoxyheptane | 88.3 mM | 84.2% | asm.orgasm.org |

| Epoxide Hydrolase (Rhodotorula glutinis) | (±)-1,2-Epoxyhexane | Kinetic Resolution | (S)-1,2-Epoxyhexane | 48% Yield | >98% | capes.gov.br |

| Engineered P450 BM-3 (RH-47) | 1-Octene | Direct Epoxidation | (R)-1,2-Epoxyoctane | - | 83% | caltech.edu |

Biocatalytic Routes to Optically Pure this compound

Monooxygenase-Mediated Enantioselective Epoxidation of 1-Heptene

A notable advancement in the synthesis of (S)-1,2-epoxyheptane involves the use of styrene monooxygenase (SMO). In one study, the SMO from Rhodococcus sp. strain ST-10 (RhSMO) was expressed in an organic solvent-tolerant microorganism, Kocuria rhizophila DC2201. asm.org This biocatalytic system facilitated the epoxidation of 1-heptene in an organic solvent-water biphasic system, using glucose and molecular oxygen. asm.org

Under optimized conditions with an initial 1-heptene concentration of 400 mM, the system produced 88.3 mM of (S)-1,2-epoxyheptane with an enantiomeric excess (e.e.) of 84.2%. asm.org The highest product concentration of 120 mM was achieved when the initial 1-heptene concentration was 1 M. asm.org However, the highest conversion ratio of 29.1% was observed at a lower initial concentration of 100 mM 1-heptene. asm.org This biocatalyst demonstrated broad substrate specificity for various aliphatic alkenes, yielding the corresponding (S)-epoxyalkanes with good to excellent enantiomeric excess (84 to 99%). asm.org

Table 1: Monooxygenase-Mediated Epoxidation of 1-Heptene

| Parameter | Value |

|---|---|

| Biocatalyst | Rhodococcus sp. strain ST-10 Styrene Monooxygenase (RhSMO) |

| Host Organism | Kocuria rhizophila DC2201 |

| Substrate | 1-Heptene |

| Product | (S)-1,2-Epoxyheptane |

| Optimal Substrate Conc. (for yield) | 1 M |

| Max. Product Concentration | 120 mM |

| Optimal Substrate Conc. (for conversion) | 100 mM |

| Highest Conversion Ratio | 29.1% |

| Product Concentration at 400 mM Substrate | 88.3 mM |

Fungal Peroxygenase-Catalyzed Epoxidation of Aliphatic Unsaturated Systems

Fungal peroxygenases, specifically unspecific peroxygenases (UPOs), represent another class of enzymes capable of epoxidizing alkenes. mdpi.com These extracellular enzymes are advantageous as they only require hydrogen peroxide as a co-substrate. mdpi.com Various UPOs, including those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes. mdpi.com While the primary focus of some studies has been on longer chain alkenes (C12-C20), the principle extends to other aliphatic systems. mdpi.com These enzymatic reactions can sometimes lead to the formation of byproducts such as alkenols and other hydroxylated derivatives. mdpi.com The choice of enzyme is critical, as some, like MroUPO, show higher selectivity for terminal epoxidation. mdpi.com

Kinetic Resolution Approaches for Racemic this compound

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This involves the selective reaction of one enantiomer, leaving the other unreacted.

Chemo-Catalytic Hydrolytic Kinetic Resolution (HKR) using Chiral Metal-Salen Complexes

The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a practical and highly effective method for obtaining enantioenriched epoxides and their corresponding 1,2-diols. researchgate.net This reaction uses water as a reactant and requires low catalyst loadings (0.2–2.0 mol%). researchgate.net The process has shown extraordinary scope, successfully resolving a wide variety of epoxides to greater than or equal to 99% e.e. researchgate.net The selectivity factors (krel) for these reactions are often very high, frequently exceeding 50 and in some instances surpassing 200. researchgate.net This methodology provides a general route to valuable chiral building blocks from inexpensive racemic starting materials. researchgate.netresearchgate.net The development of polymeric Co(III)-salen complexes has further enhanced this method by allowing for catalyst recyclability. rsc.org

Table 2: Features of Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

| Feature | Description |

|---|---|

| Catalyst | Chiral (salen)Co(III) complexes |

| Reactant | Water |

| Catalyst Loading | 0.2–2.0 mol% |

| Enantiomeric Excess (e.e.) of Recovered Epoxide | ≥99% |

| Selectivity Factor (krel) | >50 (often >200) |

Biocatalytic Kinetic Resolution with Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. asm.org When these enzymes are enantioselective, they can be utilized for the kinetic resolution of racemic epoxides. asm.orgnih.gov The discovery and engineering of microbial epoxide hydrolases have significantly advanced their application in biocatalysis, as they can be produced in large quantities and their properties improved through mutagenesis. asm.orgnih.gov

In the context of this compound, various microbial epoxide hydrolases have been screened for their activity and enantioselectivity. The kinetic resolution is typically performed by incubating the racemic epoxide with the enzyme in a buffered solution. asm.org The enantioselectivity of the enzyme (expressed as the E value) is a critical parameter, and high E values are desirable for efficient separation of the enantiomers. asm.org This biocatalytic approach offers an environmentally friendly alternative to chemical methods for producing enantiopure epoxides. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be evaluated through this lens.

Key principles relevant to the discussed synthetic methods include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Both the chemo-catalytic HKR with metal-salen complexes and the biocatalytic methods using monooxygenases and epoxide hydrolases rely on catalysts, which are used in small amounts and can often be recycled and reused. researchgate.netrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgdokumen.pub Direct epoxidation reactions, such as those mediated by monooxygenases, generally have high atom economy. Kinetic resolutions, by their nature, have a theoretical maximum yield of 50% for a single enantiomer from a racemate, which is a limitation in terms of atom economy. wur.nl

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org Many biocatalytic reactions, including those with epoxide hydrolases and monooxygenases, are often carried out under mild conditions. asm.orgasm.org

Safer Solvents and Auxiliaries: The use of water as a reactant in HKR and as a solvent in many biocatalytic reactions is a significant green feature. researchgate.net The development of solvent-free reaction conditions further enhances the green credentials of a synthetic process. nih.gov

The application of these principles in the synthesis of this compound highlights a shift towards more sustainable and environmentally benign chemical manufacturing.

Mechanistic Investigations and Chemical Transformations of 1,2 Epoxyheptane

Nucleophilic Ring-Opening Reactions of the Oxirane Ring

The reactivity of 1,2-epoxyheptane is dominated by nucleophilic ring-opening reactions. A wide range of nucleophiles, including alcohols, water, amines, and organometallic reagents, can attack the electrophilic carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. wikipedia.orgresearchgate.net The mechanism and regioselectivity of these reactions are highly dependent on the reaction conditions, particularly the presence of an acid or base catalyst.

Acid-Catalyzed Mechanism:

Under acidic conditions, the first step involves the protonation of the epoxide oxygen by the acid catalyst. pearson.comlibretexts.org This protonation creates a better leaving group and increases the electrophilicity of the epoxide carbons. pearson.commasterorganicchemistry.com The reaction then proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org A partial positive charge develops on the carbon atoms, with the more substituted carbon bearing a greater degree of positive charge. libretexts.org The nucleophile then attacks the more substituted carbon atom before a full carbocation can form. libretexts.org This attack occurs from the backside, leading to an anti-addition product. pearson.com

Base-Catalyzed Mechanism:

In the presence of a strong base, the ring-opening of this compound occurs via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The potent nucleophile directly attacks one of the epoxide carbons. youtube.com Due to the steric hindrance of the alkyl chain, the nucleophilic attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.comlibretexts.org This backside attack leads to an inversion of stereochemistry at the site of attack. The reaction is driven by the relief of the significant ring strain in the three-membered epoxide ring. libretexts.org

The regioselectivity of the ring-opening of this compound is a critical aspect, determining the structure of the final product. The outcome is dictated by the catalytic conditions.

Acid-Catalyzed Conditions: Under acidic catalysis, the nucleophile preferentially attacks the more substituted carbon atom (C2). pearson.comlibretexts.org This is because the transition state has significant SN1 character, with a partial positive charge being better stabilized on the more substituted secondary carbon. libretexts.org

Base-Catalyzed Conditions: In contrast, base-catalyzed ring-opening proceeds via an SN2 mechanism, where steric effects are dominant. The nucleophile attacks the less sterically hindered, terminal carbon atom (C1). masterorganicchemistry.comlibretexts.org

The stereoselectivity of these reactions is also well-defined. Both acid- and base-catalyzed ring-opening reactions of epoxides proceed with anti-stereoselectivity. This means that the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in a trans-configuration of the newly introduced functional groups. pearson.comsemanticscholar.org For instance, the hydrolysis of an epoxide under either acidic or basic conditions yields a trans-1,2-diol. libretexts.org

| Catalyst | Attacked Carbon | Mechanism | Stereochemistry |

| Acid | More substituted (C2) | SN1-like | Anti-addition |

| Base | Less substituted (C1) | SN2 | Anti-addition |

Table 1. Regio- and Stereoselectivity in the Ring-Opening of this compound.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the ring-opening of this compound with carbon-based nucleophiles provides a powerful tool for achieving this transformation.

Organocuprates, also known as Gilman reagents, are valuable for their ability to form new carbon-carbon bonds. masterorganicchemistry.com These reagents are considered soft nucleophiles and are effective in opening epoxide rings. wikipedia.org The reaction of an organocuprate with this compound proceeds via an SN2 mechanism, with the nucleophilic alkyl group attacking the less substituted carbon of the epoxide. masterorganicchemistry.comwikipedia.org This regioselectivity is a hallmark of organocuprate additions to unsymmetrical epoxides. For instance, higher-order cuprate (B13416276) complexes have been utilized in the addition to epoxides to create intermediates for the synthesis of prostaglandins. google.com

Grignard reagents, being both strong nucleophiles and strong bases, readily react with this compound. libretexts.orgyoutube.com Similar to other base-catalyzed openings, the reaction follows an SN2 pathway. chemistrysteps.com The alkyl group of the Grignard reagent attacks the less sterically hindered terminal carbon of the epoxide. libretexts.orgchemistrysteps.com This reaction is a useful method for extending a carbon chain by two atoms, resulting in a primary alcohol after an aqueous workup. libretexts.org

The reaction of terminal alkynes with epoxides offers a direct route to homopropargylic alcohols, which are valuable synthetic intermediates. Stoichiometric methods for this transformation often require strong bases like n-butyllithium in conjunction with a Lewis acid. emory.edu However, recent research has focused on developing catalytic methods. One such method involves the use of a diethylzinc (B1219324) promoter with a pseudoephedrine-derived ligand to catalyze the ring-opening of 1,2-epoxyhexane (B74757) with phenylacetylene, yielding the corresponding homopropargylic alcohol. emory.edu This catalytic approach represents a milder and more practical alternative to the traditional stoichiometric methods. emory.edu

| Reagent | Attacked Carbon | Product Type |

| Organocuprate | Less substituted (C1) | Alcohol with new C-C bond |

| Grignard Reagent | Less substituted (C1) | Alcohol with new C-C bond |

| Terminal Alkyne (with catalyst) | Varies with catalyst system | Homopropargylic alcohol |

Table 2. Reactions of this compound with Carbon-Based Nucleophiles.

Grignard Reagent-Mediated Ring Opening

Reaction with Heteroatom Nucleophiles

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles. Reactions involving heteroatom nucleophiles, such as oxygen, nitrogen, and azide (B81097) ions, are fundamental transformations that yield valuable chemical intermediates.

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of β-hydroxy ethers. This reaction can be catalyzed by either acid or base, and the regioselectivity of the ring-opening depends on the catalytic conditions. libretexts.org

Under basic conditions, the alcohol, acting as a nucleophile in its alkoxide form, attacks the less sterically hindered carbon of the epoxide ring in a typical SN2 reaction. libretexts.orgscispace.com For this compound, this leads to the nucleophilic attack at the C1 position, yielding a 1-alkoxy-2-heptanol.

In contrast, acid-catalyzed alcoholysis involves the protonation of the epoxide oxygen, followed by nucleophilic attack of the alcohol. libretexts.orgaakash.ac.in This reaction proceeds through a mechanism with significant SN1 character. libretexts.org The nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgaakash.ac.in This results in the formation of the isomeric product, 2-alkoxy-1-heptanol.

Studies on the alcoholysis of similar epoxides, such as 1,2-epoxyhexane, with methanol (B129727) have been conducted using various catalysts. researchgate.netosti.gov For instance, Co(III)-salen complexes have been shown to catalyze the regioselective ring-opening of 1,2-epoxyhexane with methanol. researchgate.netacs.org The reaction of 1,2-epoxyhexane with methanol can yield both 1-methoxy-2-hexanol (B14427502) and 2-methoxy-1-hexanol. scribd.com The kinetics of the ring-opening of 1,2-epoxyhexane with methanol have been found to be first-order with respect to the catalyst in some systems. researchgate.net

Table 1: Regioselectivity of Alcoholysis of 1,2-Epoxyalkanes

| Epoxide | Alcohol | Catalyst/Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| 1,2-Epoxyhexane | Methanol | Basic (e.g., NaOMe) | 1-Methoxy-2-hexanol | 2-Methoxy-1-hexanol | libretexts.org |

| 1,2-Epoxyhexane | Methanol | Acidic (e.g., H₂SO₄) | 2-Methoxy-1-hexanol | 1-Methoxy-2-hexanol | libretexts.org |

This table is illustrative and based on general principles of epoxide ring-opening reactions. Specific ratios may vary depending on the exact reaction conditions.

The reaction of this compound with amines, or aminolysis, is a direct method for the synthesis of β-amino alcohols, which are important intermediates in the pharmaceutical industry. rroij.commit.edu Similar to alcoholysis, this reaction can be performed under various conditions, and the regioselectivity is a key consideration.

Generally, the aminolysis of 1,2-epoxides like this compound with primary or secondary amines proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon atom (C1). researchgate.net This regioselectivity holds true especially under neutral or basic conditions. The reaction of this compound with an amine (RNH₂) would therefore predominantly yield 1-(alkylamino)-2-heptanol.

The use of catalysts can influence the reaction rate and conditions. While many aminolysis reactions are conducted at elevated temperatures, various catalysts have been explored to facilitate the reaction under milder conditions. rroij.comresearchgate.net Studies on the uncatalyzed aminolysis of various 1,2-epoxides in water have shown that pH control is crucial for achieving good yields and regioselectivity, especially with less reactive aromatic amines. For aliphatic epoxides reacting with aliphatic amines in water, the reaction is generally efficient.

Table 2: Products of Aminolysis of this compound

| Amine | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Primary Amine (RNH₂) | Neutral/Basic | 1-(Alkylamino)-2-heptanol | researchgate.net |

This table represents the expected major products based on established mechanisms of epoxide aminolysis.

The addition of the azide ion (N₃⁻) to this compound is a valuable transformation that produces β-azido alcohols. These compounds are important precursors for the synthesis of β-amino alcohols and other nitrogen-containing molecules. cmu.edu The ring-opening is typically highly regioselective and proceeds via an SN2 mechanism. researchgate.net

The reaction is commonly carried out using sodium azide (NaN₃). cmu.eduresearchgate.net In the case of unsymmetrical 1,2-epoxides like this compound, the azide ion preferentially attacks the less substituted carbon atom (C1). cmu.edusemanticscholar.org This results in the formation of 1-azido-2-heptanol as the major product. This regioselectivity is observed under neutral or basic (pH 9.5) aqueous conditions. cmu.edusemanticscholar.org

Interestingly, the regioselectivity of azide addition can be influenced by the pH of the reaction medium. cmu.edu While under basic conditions the attack is at the less substituted carbon, under acidic conditions (pH 4.2), there can be a shift towards attack at the more substituted carbon (C2). cmu.edusemanticscholar.org This is attributed to the protonation of the epoxide oxygen, which leads to a transition state with more carbocationic character at the more substituted carbon. cmu.edu

The reaction is also stereospecific, with the azide ion attacking from the backside relative to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. cmu.edu

Table 3: Regioselectivity of Azide Addition to 1,2-Epoxyalkanes

| Epoxide | Reagent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 1,2-Epoxyoctane | NaN₃/H₂O | pH 9.5 | 1-Azido-2-octanol (major) | cmu.edu |

| 1,2-Epoxyoctane | NaN₃/H₂O | pH 4.2 | Increased formation of 2-azido-1-octanol | cmu.edu |

Aminolysis: Synthesis of β-Amino Alcohols

Hydrolytic Transformations of this compound

Hydrolysis, the reaction with water, is a fundamental transformation of epoxides that leads to the formation of 1,2-diols. This process can occur via different mechanistic pathways and can also be catalyzed by enzymes.

The hydrolysis of this compound to form heptane-1,2-diol can be catalyzed by either acid or base. aakash.ac.intestbook.com The mechanism of ring-opening dictates the regioselectivity of the reaction.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. aakash.ac.intestbook.comvaia.com Water, acting as a nucleophile, then attacks one of the epoxide carbons. For an unsymmetrical epoxide like this compound, the attack preferentially occurs at the more substituted carbon (C2), as this carbon can better accommodate the developing positive charge in the transition state. libretexts.orgaakash.ac.in The mechanism is described as having significant SN1 character or being a "borderline SN2" case. scispace.comtestbook.com The subsequent deprotonation of the resulting intermediate yields the trans-1,2-diol. aakash.ac.intestbook.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the epoxide ring. aakash.ac.intestbook.com This reaction follows a classic SN2 mechanism. libretexts.orgtestbook.com The nucleophilic attack occurs at the sterically less hindered carbon atom (C1) of this compound. aakash.ac.intestbook.com The resulting alkoxide is then protonated by water to give the 1,2-diol product. libretexts.orgtestbook.com This pathway also results in a trans-diol. aakash.ac.intestbook.com

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, often with high enantioselectivity. wur.nlresearchgate.net These enzymes are cofactor-independent and utilize water as a nucleophile. wur.nl The biocatalytic hydrolysis of racemic this compound can be employed as a method for kinetic resolution, yielding an enantiomerically enriched diol and the unreacted, enantiomerically pure epoxide. wur.nl

The mechanism of epoxide hydrolases belonging to the α/β-hydrolase fold family involves a two-step process. researchgate.net First, a nucleophilic aspartate residue in the active site attacks one of the epoxide carbons, leading to the formation of a covalent alkyl-enzyme intermediate. researchgate.netacs.org This attack occurs from the backside, causing an inversion of configuration. In the second step, a water molecule, activated by a charge-relay system involving histidine and another acidic residue, hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme. researchgate.net

Yeast strains, such as those from the genus Rhodotorula, have been shown to possess epoxide hydrolase activity. wur.nlcapes.gov.br While the enantioselectivity is often optimal for 1,2-epoxyhexane, this compound has been reported to be converted at the highest initial reaction rate by the EH from Rhodotorula glutinis. wur.nl Engineered E. coli expressing novel epoxide hydrolases have also demonstrated high activity towards aliphatic epoxides, producing enantiopure diols. nih.govresearchgate.net For example, an EH from Streptomyces fradiae expressed in E. coli showed the ability to hydrolyze various mono-substituted epoxides, producing (R)-diols with high enantiomeric excess. nih.govresearchgate.net

Table 4: Enzymatic Hydrolysis of Aliphatic 1,2-Epoxides

| Biocatalyst | Substrate | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Rhodotorula glutinis | (±)-1,2-Epoxyhexane | (S)-1,2-Epoxyhexane & (R)-1,2-Hexanediol | Optimal enantioselectivity (E=84) | capes.gov.br |

| Rhodotorula glutinis | This compound | 1,2-Heptanediol (B1582944) | Highest initial reaction rate among C6-C14 epoxides | wur.nl |

| E. coli expressing Streptomyces fradiae EH | rac-1,2-Epoxyhexane | (R)-1,2-Hexanediol | 94.1% eep at ~100% conversion | nih.govresearchgate.net |

Mechanistic Pathways of Epoxide Hydrolysis

Polymerization and Oligomerization Behavior of this compound

The strained three-membered ring of this compound makes it a candidate for ring-opening polymerization and copolymerization reactions, leading to the formation of polyethers and polycarbonates. These polymers have potential applications in various fields, including as energetic materials and biodegradable plastics.

Cationic ring-opening polymerization (CROP) is a common method for synthesizing polymers from cyclic monomers like epoxides. In the case of this compound, this process has been explored, particularly in the context of creating copolymers with desirable properties.

One study detailed the synthesis of a copolymer of epichlorohydrin (B41342) (ECH) and 1,2-epoxyhexane (a close structural analog to this compound) via CROP. fraunhofer.deresearchgate.net The polymerization was conducted in a dichloromethane (B109758) (DCM) solution using boron trifluoride tetrahydrofuran (B95107) complex (BF₃•THF) as the catalyst and 1,4-butanediol (B3395766) (BDO) as the initiator. fraunhofer.de This solution-based approach was chosen to ensure effective stirring and heat exchange, which can be challenging in bulk polymerizations that become highly viscous. fraunhofer.de To control the reaction and minimize the formation of cyclic oligomers, a monomer mixture of ECH and 1,2-epoxyhexane in DCM was added dropwise over an extended period. fraunhofer.de This strategy favors the "activated monomer" mechanism, where the concentration of the initiator (BDO) remains high relative to the monomers throughout the reaction. fraunhofer.de

The resulting copolymer incorporated the n-butyl side chains from the 1,2-epoxyhexane units, which acted as an internal plasticizer. researchgate.net This structural feature was found to lower the glass transition temperature and significantly reduce the viscosity of the polymer compared to poly(epichlorohydrin) (PECH) of a similar molecular weight. fraunhofer.de Such modifications are of interest for applications like cast-cure processing of composite propellants, where lower viscosity and improved low-temperature properties are advantageous. fraunhofer.de Subsequent azidation of this copolymer can yield an energetic prepolymer. fraunhofer.deresearchgate.net

The reactivity of various epoxide monomers in photoinitiated cationic polymerization has also been investigated, revealing that polymerization rates are highly dependent on the monomer's structure. vot.pl

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant area of "green chemistry," offering a pathway to produce biodegradable polycarbonates and cyclic carbonates from an abundant and renewable carbon source. magtech.com.cn This process has the potential to supplement or even replace traditional methods for polycarbonate production that often involve hazardous chemicals like phosgene. magtech.com.cn

Research has demonstrated the feasibility of copolymerizing CO₂ with various terminal epoxides, including 1,2-epoxyhexane. polymer.cn One study utilized a two-in-one photothermal ring-opening copolymerization (PROCOP) strategy using aluminum porphyrin complexes as photothermal catalysts. polymer.cn Under visible light irradiation (635 nm laser), these catalysts facilitated the copolymerization of CO₂ and epoxides. polymer.cn For 1,2-epoxyhexane and other terminal epoxides, the PROCOP method showed increased activity compared to thermal ring-opening copolymerization (TROCOP). polymer.cn However, this came with a decrease in polymer selectivity, indicating an increase in the formation of cyclic carbonates due to the backbiting of light-induced polymer chains. polymer.cn

Another study investigated the use of a surface-activated zinc-glutarate (ZnGA) catalyst for the copolymerization of CO₂ and various epoxides. rsc.org This catalyst, modified with H₃Co(CN)₆, exhibited significant catalytic activity for the copolymerization of 1,2-epoxyhexane and CO₂, achieving a catalytic activity of 1540 g of polymer per gram of catalyst. rsc.org This highlights the potential of developing efficient catalyst systems for the synthesis of polycarbonates from this compound and CO₂.

The properties of the resulting polycarbonates can be tailored by terpolymerization with other epoxides. For instance, the copolymerization of 1,2-butylene oxide and CO₂ has been successfully achieved, and terpolymerization with other epoxides allows for the adjustment of properties like the glass transition temperature and hydrophilicity. mdpi.com

Cationic Ring-Opening Polymerization Studies

Gas-Phase Reactions and Atmospheric Oxidation Mechanisms of this compound

The atmospheric chemistry of epoxides is of growing interest due to their presence in the atmosphere from both direct emissions and as intermediates in the oxidation of other volatile organic compounds. copernicus.org Their reactions with key atmospheric oxidants, such as hydroxyl radicals (OH) and chlorine (Cl) atoms, determine their atmospheric lifetime and potential environmental impact. copernicus.orgcopernicus.org

The reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in the troposphere. Kinetic studies on the gas-phase reactions of OH radicals with a series of epoxides, including 1,2-epoxyhexane, have been conducted. d-nb.infocopernicus.orgscilit.comresearchgate.netresearchgate.net

In one study, the rate coefficient for the reaction of OH radicals with 1,2-epoxyhexane (EHX) was determined using a relative rate technique at (298 ± 3) K and a total pressure of (760 ± 10) Torr of synthetic air. d-nb.infocopernicus.org The experiments were performed in large-volume quartz and Duran glass reaction chambers. d-nb.infocopernicus.org The obtained room temperature rate coefficient for the reaction OH + 1,2-epoxyhexane was (5.77 ± 1.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. d-nb.inforesearchgate.net This was one of the first kinetic studies for this specific reaction. d-nb.infocopernicus.org

The main reaction pathway for epoxides with OH radicals is hydrogen atom abstraction. copernicus.org A correlation has been observed between the rate coefficients for the reactions of epoxides with OH radicals and those with chlorine atoms, similar to trends seen for alkanes, alcohols, and ethers. copernicus.orgcopernicus.org

Table 1: Rate Coefficients for the Reaction of OH Radicals with 1,2-Epoxyhexane at 298 K

| Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Reference |

|---|---|---|---|

| (5.77 ± 1.29) × 10⁻¹² | 298 ± 3 | 760 ± 10 | d-nb.inforesearchgate.net |

Reactions with chlorine atoms can also be a significant atmospheric sink for organic compounds, particularly in marine or coastal areas where Cl atom concentrations can be elevated. The reactivity of a series of epoxides, including 1,2-epoxyhexane, with chlorine atoms has been investigated experimentally and theoretically. rsc.orgnih.gov

Rate coefficients for the gas-phase reaction of chlorine atoms with 1,2-epoxyhexane (12EHX) were measured at 298 ± 2 K and approximately 1000 mbar pressure of synthetic air in large reaction chambers. rsc.orgnih.gov The experimental results showed an increase in reactivity towards chlorine atoms as the length of the hydrocarbon chain in the epoxide increases. rsc.orgnih.gov

Theoretical calculations complemented the experimental findings, providing insights into the position of hydrogen atom abstraction and the reactivity trends within the series of epoxides studied. nih.gov For 1,2-epoxyhexane, the presence of two hydrogen atoms in the β-position to the epoxy ring contributes to its reactivity. rsc.org The study highlighted the importance of considering the molecular geometry and the influence of the ring structure in accurately predicting reaction rates, as standard Structure-Activity Relationship (SAR) methods may be limited by the sparse database for epoxides. nih.gov

Catalytic Strategies in 1,2 Epoxyheptane Chemistry

Homogeneous Catalysis for Epoxide Transformations

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions.

Chiral Metal-Salen Complexes: Design and Application

Chiral metal-salen complexes are renowned for their ability to catalyze a wide array of asymmetric transformations with high enantioselectivity. mdpi.com The design of these catalysts, particularly the steric and electronic properties of the salen ligand, is crucial for their effectiveness. mdpi.com Oligomeric (salen)Co catalysts have demonstrated enhanced reactivity and enantioselectivity in various epoxide ring-opening reactions compared to their monomeric counterparts. nih.gov

In the context of 1,2-epoxyheptane's close structural analog, 1,2-epoxyhexane (B74757), the hydrolytic kinetic resolution (HKR) is a key application. This reaction allows for the separation of a racemic epoxide into a highly enantioenriched epoxide and a 1,2-diol. nih.gov Studies on 1,2-epoxyhexane have shown that Co(III)-salen complexes are effective for this transformation. rsc.org For instance, the use of a chiral BINOL linker in polymeric Co(III)-salen complexes was found to influence the enantioselectivity of the HKR of 1,2-epoxyhexane. rsc.org The enantiomeric excess (ee) of the unreacted epoxide could reach over 99% with certain catalysts. rsc.org

The proposed mechanism for the HKR of terminal epoxides by Co(III)-salen complexes is believed to proceed through a bimetallic pathway, where two cobalt complexes cooperate to activate both the epoxide and the nucleophile (water). rsc.org

Table 1: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides Catalyzed by Oligomeric (salen)Co Complex nih.gov

| Entry | Epoxide | Catalyst Loading (mol %) | Yield (%) | ee (%) |

| 1 | Propylene oxide | 0.011 | 46 | >99 |

| 2 | 1,2-Epoxybutane (B156178) | 0.055 | 45 | >99 |

| 3 | 1,2-Epoxyhexane | 0.055 | 45 | >99 |

| 4 | 1,2-Epoxyoctane | 0.055 | 44 | >99 |

| 5 | (R)-Glycidyl butyrate | 0.2 | 43 | 99 |

| 6 | Epichlorohydrin (B41342) | 0.2 | 42 | >99 |

| 7 | Glycidyl phenyl ether | 0.2 | 38 | >99 |

Data extracted from a study on oligomeric (salen)Co catalysts. Yields are based on the racemic epoxide (theoretical maximum of 50%).

Lewis Acid Catalysts in Epoxide Ring Opening

Lewis acids play a pivotal role in activating the epoxide ring towards nucleophilic attack. A variety of metal-based Lewis acids have been investigated for the ring-opening of epoxides, including those of iron, zirconium, and aluminum. rsc.orgsemanticscholar.org The choice of Lewis acid can significantly influence the catalytic activity and regioselectivity of the reaction. rsc.org

For the ring-opening of 1,2-epoxyhexane with benzoic acid, a model reaction for epoxy-carboxylic acid reactions, several metal-based Lewis acids were screened. rsc.org Iron(III) chloride (FeCl₃) and zirconium(IV) acetylacetonate (B107027) (Zr(acac)₄) demonstrated the highest catalytic activity among the screened catalysts. rsc.org Cooperative systems, utilizing both a Lewis acid and a Lewis base, have been shown to enhance catalytic activity and improve chemoselectivity. rsc.org

The ring-opening of epoxides with alcohols, another important transformation, can also be catalyzed by Lewis acids. Aluminum triflate has been reported as a highly effective catalyst for this reaction. researchgate.net

Iron-Based Catalysts for Regioselective Hydrogenation of Terminal Epoxides

The regioselective hydrogenation of terminal epoxides to produce either primary or secondary alcohols is a significant synthetic challenge. dicp.ac.cn Iron-based catalysts have emerged as a promising, cost-effective, and less toxic alternative to noble metal catalysts for this transformation. dicp.ac.cnresearchgate.net

A homogeneous catalyst system comprising Fe(BF₄)₂·6H₂O and a tetraphos ligand has been developed for the highly regioselective hydrogenation of terminal epoxides to primary alcohols under mild conditions. dicp.ac.cnresearchgate.net This system has shown broad substrate scope, including aliphatic and aromatic epoxides. dicp.ac.cn For the hydrogenation of 1,2-epoxyhexane, this iron-based catalyst system yielded the primary alcohol, 1-heptanol, with high selectivity. dicp.ac.cn

Mechanistic studies suggest that the reaction may proceed through a Meinwald rearrangement of the epoxide to an aldehyde intermediate, followed by hydrogenation to the alcohol. dicp.ac.cn Another study utilizing a (cyclopentadienone)iron complex for the reductive opening of epoxides also highlighted the challenges associated with aliphatic epoxides like 1,2-epoxyhexane, which required the presence of a Lewis acid co-catalyst to achieve good conversion. unimi.itacs.orgunimi.it

Table 2: Iron-Catalyzed Hydrogenation of Terminal Epoxides researchgate.net

| Substrate | Product | Yield (%) |

| Styrene (B11656) oxide | 2-Phenylethanol | 95 |

| 1,2-Epoxyhexane | 1-Heptanol | 84 |

| 1,2-Epoxydodecane | 1-Dodecanol | 81 |

Yields are isolated yields. Reaction conditions varied for different substrates.

Zinc-Promoted Reactions

Zinc-based catalysts have been employed in various transformations of epoxides, including the cycloaddition of carbon dioxide to form cyclic carbonates and the ring-opening with terminal alkynes. emory.eduresearchgate.netrsc.org

In the context of CO₂ fixation, zinc complexes, often in combination with a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), have shown good activity for the conversion of 1,2-epoxyhexane into the corresponding cyclic carbonate. researchgate.netrsc.org For example, a dibenzofuran-based zinc complex with TBAI achieved 87% conversion of 1,2-epoxyhexane at 45°C and 10 bar CO₂ pressure. researchgate.net

Furthermore, a novel pentadentate ligand in combination with diethylzinc (B1219324) has been shown to promote the ring-opening of 1,2-epoxyhexane with phenylacetylene, leading to the formation of a homopropargylic alcohol. emory.eduemory.edu This represents a catalytic approach to a challenging carbon-carbon bond-forming reaction. emory.edu

Heterogeneous Catalysis for Sustainable Epoxide Reactions

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow processes, contributing to more sustainable chemical production. mit.edu

Supported Metal Catalysts for Ring Opening

A variety of supported metal catalysts have been developed for the ring-opening of epoxides. These often involve immobilizing a catalytically active metal species onto a solid support like silica (B1680970), zeolites, or metal-organic frameworks (MOFs). mdpi.comucdavis.edu

Lewis acidic metals such as tin (Sn), zirconium (Zr), and hafnium (Hf) incorporated into zeolite frameworks have been investigated for the ring-opening of epoxides with alcohols. ucdavis.edu Sn-Beta zeolite, in particular, has been shown to be a highly active and reusable catalyst for the ring-opening of epoxides with methanol (B129727). ucdavis.edu The choice of both the metal and the support can significantly impact the catalyst's activity and regioselectivity. ucdavis.edu For instance, in the ring-opening of epichlorohydrin with methanol, Sn-Beta was found to be significantly more active than Zr-Beta or Hf-Beta. ucdavis.edu

Metal-organic frameworks (MOFs) have also been utilized as platforms for heterogeneous catalysis of epoxide transformations. For example, a chromium-based MOF, Cr-MIL-101, was used to encapsulate a cobalt complex, creating a heterogeneous catalyst for the carbonylation of epoxides to β-lactones. mit.edu This system was effective for the carbonylation of 1,2-epoxyhexane. mit.edu

Table 3: Comparison of Heterogeneous Lewis Acid Catalysts for Epichlorohydrin Ring Opening with Methanol ucdavis.edu

| Catalyst | TOF₀ (h⁻¹) | Regioselectivity for Terminal Ether (%) |

| Sn-Beta | 193 | 96 |

| Sn-MFI | 124 | 97 |

| Hf-Beta | 33 | 97 |

| Zr-Beta | 26 | 98 |

TOF₀ represents the initial turnover frequency.

Zeolite-Based Catalysts for Selective Transformations

Zeolite-based catalysts, particularly those incorporating tin (Sn), have emerged as significant materials for the transformation of this compound. These solid acid catalysts facilitate various reactions, most notably the ring-opening of the epoxide. The efficiency and selectivity of these transformations are influenced by the structural properties of the zeolite, such as pore size and the nature of the active sites.

Research has demonstrated the use of Sn-substituted MFI (Sn-MFI) and Sn-Beta zeolites in the ring-opening of 1,2-epoxyalkanes, including 1,2-epoxyhexane, a close structural analog of this compound. osu.edunsf.gov In these reactions, an alcohol, such as methanol or ethanol, acts as a nucleophile, attacking the epoxide ring to form a glycol ether. osu.edunsf.gov The catalytic activity is attributed to the Lewis acidic nature of the tin incorporated into the zeolite framework. osu.edu

Studies have shown that nanosized zeolites can overcome diffusion limitations often encountered with conventional micron-sized catalysts, leading to significantly higher conversions. For instance, nano Sn-MFI zeolites achieved over 95% conversion in the ring-opening of 1,2-epoxyhexane after 24 hours, compared to only 55% with conventional Sn-MFI. researchgate.net The location and coordination of the Ti active sites within the zeolite framework also play a crucial role. Open tetra-coordinated framework Ti species have been found to be more efficient in 1-hexene (B165129) epoxidation, leading to high selectivity for 1,2-epoxyhexane. acs.org

Furthermore, the choice of solvent can impact the reaction, with aprotic solvents like acetonitrile (B52724) being effective in suppressing hydrolysis and increasing the selectivity towards the desired epoxide product. acs.org The modification of zeolite catalysts, for example by depositing surface silica islands, can inhibit side reactions on the catalyst surface, thereby increasing the selectivity for the epoxide. researchgate.net

Interactive Table: Zeolite-Catalyzed Transformations of 1,2-Epoxyalkanes

| Catalyst | Substrate | Reactant | Product | Conversion (%) | Time (h) | Selectivity (%) | Reference |

| Conventional Sn-MFI | 1,2-Epoxyhexane | Methanol | Glycol ether | 55 | 24 | - | researchgate.net |

| Nano Sn-MFI | 1,2-Epoxyhexane | Methanol | Glycol ether | >95 | 24 | - | researchgate.net |

| Ti-beta-post | 1-Hexene | H₂O₂ | 1,2-Epoxyhexane | 64 | 3 | 98 | acs.org |

| ITS-1 | 1-Hexene | - | 1,2-Epoxyhexane | - | - | 98.5 | researchgate.net |

Biocatalysis and Enzyme Engineering in this compound Synthesis and Transformation

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the synthesis and transformation of this compound. Enzymes such as epoxide hydrolases, monooxygenases, and peroxygenases, often utilized within whole-cell systems, provide high enantioselectivity under mild reaction conditions.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wur.nl This reaction can be highly enantioselective, allowing for the kinetic resolution of racemic epoxide mixtures to produce enantiopure epoxides and diols, which are valuable chiral building blocks in organic synthesis. wur.nlwur.nlsjtu.edu.cn

The yeast Rhodotorula glutinis has been shown to possess epoxide hydrolase activity capable of resolving unbranched aliphatic 1,2-epoxides. capes.gov.br The enantioselectivity and reaction rate of this hydrolysis are strongly dependent on the chain length of the epoxide substrate, with this compound being converted at the highest initial reaction rate. wur.nlcapes.gov.br While the enantioselectivity is optimal for 1,2-epoxyhexane, significant resolution is still achieved with this compound. wur.nlcapes.gov.br

Engineered epoxide hydrolases are also being developed to improve their catalytic properties. For example, a novel epoxide hydrolase from Streptomyces fradiae has been overexpressed in Escherichia coli and shown to perform enantioconvergent hydrolysis of racemic 1,2-epoxypentane (B89766) and 1,2-epoxyhexane. researchgate.net Enantioconvergent processes are particularly advantageous as they can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. sjtu.edu.cn

Interactive Table: Enantioselective Hydrolysis of 1,2-Epoxyalkanes by Epoxide Hydrolases

| Biocatalyst | Substrate | Product(s) | Key Finding | Reference |

| Rhodotorula glutinis | (±)-1,2-Epoxyalkanes | (S)-Epoxide and (R)-Diol | This compound converted at the highest initial rate. wur.nlcapes.gov.br | wur.nlcapes.gov.br |

| Nocardia EH1 | (±)-cis-2,3-Epoxyheptane | (R)-diol and (S)-epoxide | Near-complete enantioselectivity in kinetic resolution. uni-duesseldorf.de | uni-duesseldorf.de |

| Engineered E. coli (S. fradiae EH) | (±)-1,2-Epoxyhexane | 1,2-Hexanediol | Enantioconvergent hydrolysis. | researchgate.net |

Monooxygenases and peroxygenases are enzymes capable of introducing an oxygen atom into a substrate, making them ideal for the epoxidation of alkenes to form epoxides like this compound. orientjchem.orgmdpi.com These enzymatic reactions often exhibit high regio- and enantioselectivity. nih.gov

Styrene monooxygenase (SMO) from Rhodococcus sp. ST-10, for example, has been successfully used for the enantioselective epoxidation of terminal alkenes. nih.gov When expressed in an organic-solvent-tolerant host like Kocuria rhizophila DC2201, this biocatalyst can convert 1-heptene (B165124) to (S)-1,2-epoxyheptane with good enantiomeric excess (84.2% ee). nih.gov

Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze the epoxidation of long-chain terminal alkenes. mdpi.com These enzymes are robust and only require hydrogen peroxide as a cosubstrate. mdpi.com While research has focused on longer chain alkenes, the potential for epoxidizing 1-heptene is significant.

Engineered cytochrome P450 enzymes have also been developed for the epoxidation of terminal alkenes. caltech.edu Through directed evolution, variants of P450 BM-3 have been created that show improved catalytic turnover and high selectivity for epoxidation over hydroxylation. caltech.edu

Utilizing whole microbial cells as biocatalysts for the synthesis and transformation of this compound offers several advantages, including the in-situ regeneration of necessary cofactors like NADH. nih.govmdpi.com However, the toxicity of substrates and products to the host cells can be a limiting factor. researchgate.net

Process optimization is crucial for successful whole-cell biotransformations. This includes the selection of an appropriate host organism, optimization of reaction conditions (e.g., pH, temperature, substrate concentration), and the use of biphasic (organic-aqueous) systems. nih.govmdpi.com Organic solvent-tolerant bacteria, such as Kocuria rhizophila and Bacillus subtilis, have proven to be effective hosts for expressing enzymes like styrene monooxygenase for epoxyalkane production. nih.govresearchgate.net

In the production of (S)-1,2-epoxyheptane using K. rhizophila expressing SMO, optimization of the reaction conditions, including the use of 50 mM MOPS buffer to maintain a neutral pH, dramatically increased the product concentration. nih.gov The use of a two-phase system, where the substrate is supplied in an organic phase, can help to overcome substrate toxicity and improve product yields. nih.govtudelft.nl The stereoselectivity of these whole-cell biotransformations can be influenced by various physicochemical parameters of the process. mdpi.com

Interactive Table: Whole-Cell Biotransformation for this compound Production

| Biocatalyst System | Substrate | Product | Max. Concentration | Enantiomeric Excess (ee) | Key Optimization | Reference |

| K. rhizophila (pCK-ST10styAB) | 1-Heptene | (S)-1,2-Epoxyheptane | 88.3 mM | 84.2% | Addition of 50 mM MOPS buffer. nih.gov | nih.gov |

| Rhodococcus sp. ST-10 | 1-Heptene | (S)-1,2-Epoxyheptane | - | >99% | - | mdpi.com |

Spectroscopic Characterization and Computational Chemistry of 1,2 Epoxyheptane Systems

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

A variety of spectroscopic methods are employed to characterize 1,2-epoxyheptane and monitor its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information for confirming the molecular structure and determining the stereochemistry of the epoxide ring.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of epoxides, the protons on the oxirane ring typically appear in the 2.5 to 3.5 ppm range. libretexts.org For this compound, the protons on the three-membered ring exhibit characteristic chemical shifts. The diastereotopic nature of the methylene (B1212753) protons on the epoxide ring can lead to complex splitting patterns, providing detailed information about their spatial arrangement. libretexts.org

¹³C NMR Spectroscopy: The carbon atoms of the epoxide ring in this compound also show characteristic chemical shifts, generally in the range of 50 to 80 ppm. libretexts.org The specific chemical shifts of the oxirane carbons can be used to distinguish between cis and trans isomers in substituted epoxides. cdnsciencepub.com Studies on related epoxypropyl compounds have shown that the chemical shift of the methyl group can differentiate between stereoisomers. cdnsciencepub.com For instance, in related systems, a trans configuration is associated with a ¹³C chemical shift for the adjacent methyl group at approximately 17 ppm, while a cis configuration shows a shift around 13 ppm. cdnsciencepub.com

Table 1: Representative ¹³C NMR Chemical Shifts for Epoxide Ring Carbons

| Compound | C1 (ppm) | C2 (ppm) | Solvent |

|---|---|---|---|

| This compound | 47.1 | 52.4 | CDCl₃ |

| 1,2-Epoxybutane (B156178) | 47.2 | 52.2 | CDCl₃ |

| 1,2-Epoxyhexane (B74757) | 47.1 | 52.4 | CDCl₃ |

Data sourced from publicly available spectral databases.

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which helps in elucidating reaction mechanisms and identifying transient intermediates. nsf.govmsu.edu Electron impact mass spectrometry (EI-MS) is commonly used for this purpose. nsf.gov

The mass spectrum of this compound (molecular weight: 114.19 g/mol ) would be expected to show a molecular ion peak (M+). spectrabase.com However, under typical EI-MS conditions, the molecular ion may be weak or absent. msu.edu The fragmentation of the parent ion provides valuable structural information. Common fragmentation pathways for epoxides include α-cleavage and rearrangement reactions. nsf.govmsu.edu For example, in the mass spectrum of the related 1,2-epoxybutane, significant fragment ions are observed at m/z 57 and 27. nsf.gov Similarly, 1,2-epoxypentane (B89766) shows distinct peaks at m/z 71, 55, 41, and 28. nsf.gov These fragmentation patterns are crucial for identifying the structure of unknown epoxides and for tracking the formation of intermediates in reactions such as hydrolysis or ring-opening. nih.gov

In studies of enzyme-catalyzed reactions, such as the hydrolysis of epoxides by epoxide hydrolases, mass spectrometry has been instrumental in trapping and identifying covalent hydroxyalkyl-enzyme intermediates. nih.gov

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups in this compound and for monitoring the progress of its reactions in real-time. nih.govrsc.org The epoxide ring has several characteristic absorption bands in the IR spectrum.

The most prominent IR bands for epoxides are:

Asymmetric C-O-C stretch: 950–810 cm⁻¹ (strong) spectroscopyonline.com

Symmetric C-O-C stretch (ring breathing): 880–750 cm⁻¹ (strong) spectroscopyonline.com

Symmetric ring breathing vibration: 1280–1230 cm⁻¹ spectroscopyonline.com

The disappearance of the characteristic epoxide peaks, particularly the one around 915 cm⁻¹, can be used to monitor the extent of reaction during processes like polymerization or hydrolysis. nih.gov Conversely, the appearance of new bands, such as a broad O-H stretching band around 3600-3200 cm⁻¹, indicates the formation of diol products from ring-opening hydrolysis. nih.gov

Table 2: Characteristic IR Absorption Bands for 1,2-Epoxybutane

| Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Symmetric ring breathing | 1261 | - |

| Asymmetric C-O-C stretch | 904 | - |

| Symmetric C-O-C stretch | 831 | - |

Data from a study on 1,2-epoxybutane. spectroscopyonline.com

This table is interactive. Click on the headers to sort the data.

Gas chromatography (GC) is a fundamental analytical technique for the separation and quantitative analysis of volatile compounds like this compound. researchgate.netcopernicus.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the determination of the purity of this compound and the quantification of reactants and products in a reaction mixture. researchgate.net

A crucial application of GC in the context of this compound is the determination of enantiomeric excess (ee). numberanalytics.comcapes.gov.br Since this compound is a chiral molecule, distinguishing between its (R) and (S) enantiomers is often necessary, especially in asymmetric synthesis and biocatalysis. This is achieved by using a chiral stationary phase (CSP) in the GC column. numberanalytics.comresearchgate.net These chiral columns allow for the separation of the enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess. numberanalytics.comnih.gov

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to study chiral molecules, particularly to analyze the secondary structure of proteins. biorxiv.orgqmul.ac.uknih.gov In the context of the biocatalysis of this compound, CD spectroscopy is not used to directly analyze the epoxide itself, but rather to investigate the enzymes (e.g., epoxide hydrolases) that act upon it. core.ac.uk

By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the α-helix, β-sheet, and random coil content of a protein. wvu.edu This is invaluable for:

Confirming the proper folding of a purified enzyme. nih.gov

Investigating conformational changes in the enzyme upon substrate (this compound) binding. biorxiv.org

Studying the effect of mutations on the enzyme's secondary structure and, by extension, its catalytic activity. qmul.ac.uk

Gas Chromatography (GC) for Quantitative Analysis and Enantiomeric Excess Determination

Computational Chemistry Approaches for Understanding this compound Reactivity

Computational chemistry provides theoretical insights into the reactivity of this compound, complementing experimental findings. Methods like Density Functional Theory (DFT) are used to model reaction pathways and transition states. researchgate.netrsc.org

Theoretical studies have been conducted on the ring-opening reactions of similar epoxides, such as 1,2-epoxybutane and 1,2-epoxyhexane. rsc.orgacs.orgresearchgate.net These studies help to understand the regioselectivity of nucleophilic attack, predicting whether the nucleophile will attack the primary or secondary carbon of the epoxide ring. acs.org For instance, computational analyses of the reaction of epoxides with chlorine atoms have provided insights into the preferred sites of hydrogen atom abstraction and the subsequent reaction pathways. rsc.orgresearchgate.net

Furthermore, computational models can investigate the influence of catalysts and solvents on the reaction mechanism. researchgate.netarxiv.org For example, studies on the cooperative activation of epoxide ring-opening by catalyst complexes have shown how these catalysts can significantly lower the activation energies of the reaction. researchgate.net Molecular dynamics simulations have also been employed to study the interaction of epoxides like 1,2-epoxyhexane with ionic liquids, which can act as catalysts. arxiv.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. These computational studies provide valuable insights into the energetics of reaction pathways and the structures of transient intermediates and transition states that are often difficult to characterize experimentally.

A significant area of investigation has been the cycloaddition of carbon dioxide (CO₂) to this compound (referred to as 1,2-epoxyhexane in some studies) to form cyclic carbonates, a reaction of considerable industrial interest. DFT calculations have been employed to explore the catalytic cycles of various metal complexes in this transformation. For instance, studies on aluminum (III) and gallium (III) aminotrisphenolate complexes have revealed the mechanistic steps, including the coordination of the epoxide, the nucleophilic attack by a co-catalyst (like a halide anion), and the subsequent ring-opening of the epoxide. rsc.orgresearchgate.netshu.ac.uk DFT has been instrumental in comparing the catalytic efficiencies of different metals, showing that gallium catalysts exhibit lower energetic profiles compared to their aluminum counterparts, which aligns with experimental observations of higher activity. shu.ac.uk The calculations can also predict the regioselectivity of the ring-opening step, indicating which of the two carbon atoms of the oxirane ring is preferentially attacked. researchgate.net

DFT studies have also been crucial in understanding the atmospheric oxidation of this compound. The reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are important atmospheric oxidants, have been modeled using DFT. copernicus.orgresearchgate.net These calculations help in identifying the most likely sites of hydrogen atom abstraction from the this compound molecule. For example, theoretical investigations have shown that the abstraction of a hydrogen atom from the methylene (CH₂) group adjacent to the epoxide ring (the β-position) is often the most favorable pathway. copernicus.orgresearchgate.net By calculating the energy barriers for different abstraction channels, DFT can predict the dominant reaction pathways and the resulting radical intermediates, which is fundamental to understanding the subsequent atmospheric degradation chemistry. copernicus.orgrsc.org

Furthermore, DFT is used to investigate the transition states in other reactions, such as the asymmetric C-alkylation of chiral enamines derived from terminal epoxides like this compound. nih.gov Computational modeling using DFT (specifically the B3LYP functional) has been shown to closely agree with experimental results, providing a basis to understand the origins of stereoselectivity in these reactions. nih.gov The theory helps in visualizing the three-dimensional structure of the transition states, revealing the steric and electronic interactions that dictate the facial selectivity of the electrophilic attack. nih.gov

The table below summarizes key findings from various DFT studies on reactions involving this compound and related epoxides.

| Reaction Studied | Catalyst/Reagent | Key DFT Findings | Reference(s) |

| CO₂ Cycloaddition | [Al(amino-triphenolate)]/NBu₄I | Monometallic mechanism proposed; energetic span model used to determine turnover frequencies. | rsc.org |

| CO₂ Cycloaddition | Gallium Aminotrisphenolate | Gallium catalysts have lower energetic profiles compared to aluminum congeners, explaining higher activity. | shu.ac.uk |

| Atmospheric Oxidation | Chlorine (Cl) Atoms | H-atom abstraction from the β-position is the preferred reaction pathway. | researchgate.netrsc.org |

| Atmospheric Oxidation | Hydroxyl (OH) Radicals | Abstraction channels at β-CH₂ sites are dominant; highlights the pseudo-ethylenic character of the epoxy ring. | copernicus.org |

| Asymmetric C-alkylation | Lithium 2,2,6-trialkylpiperidides | Stereoselectivity is attributed to the preferential conformation of the enamine and piperidine (B6355638) ring. | nih.gov |

| Epoxide Ring Opening | Carboxylic Acid | Carboxylic acid can act as its own promoter, lowering the rate-limiting barriers. | nih.gov |

These DFT studies, by providing a molecular-level understanding of reaction pathways and transition states, are invaluable for the rational design of more efficient catalysts and for predicting the environmental fate of this compound.

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between catalysts and this compound, complementing the static picture provided by DFT. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility of the system, solvent effects, and the thermodynamics of binding. uio.no

A key application of MD simulations in the context of this compound is the study of its conversion to cyclic carbonates using ionic liquids (ILs) as catalysts. arxiv.orgresearchgate.netresearchgate.netarxiv.org In these simulations, the force fields for this compound (often referred to as H-Epox) and the resulting carbonate are developed and validated. arxiv.orgresearchgate.net The simulations can then probe the interactions between the IL ions and the epoxide. For example, MD studies have investigated how the dissociation of the IL's cation and anion influences catalytic activity. researchgate.netarxiv.org Radial Distribution Functions (RDFs) are often calculated from the simulation trajectories to quantify the proximity and orientation of the catalyst's active species (e.g., the halide anion) to the epoxide ring. researchgate.netarxiv.org

These simulations have revealed that the cation-anion interaction within the IL is a crucial factor, with a weaker interaction often correlating with higher catalytic activity. researchgate.netarxiv.org This is because a "freer" anion is more available to act as a nucleophile for the ring-opening of the epoxide. Furthermore, MD simulations have highlighted the role of the cation in stabilizing the reaction intermediates through interactions with the oxygen atom of the epoxide, thereby facilitating the reaction. arxiv.org The simulations can also predict the solubility and diffusion of different ILs in the epoxide medium, which are critical parameters for designing efficient catalytic systems. researchgate.netarxiv.org

MD simulations have also been employed to understand enzyme-catalyzed reactions involving epoxides. For instance, in studies of epoxide hydrolases, MD simulations can elucidate how the substrate, like this compound, binds to the active site of the enzyme. frontiersin.org The simulations can reveal the key amino acid residues that interact with the substrate and stabilize the transition state of the hydrolysis reaction. By observing the conformational changes of the enzyme and the substrate during the simulation, researchers can gain insights into the factors controlling the enzyme's activity and enantioselectivity. frontiersin.org For example, simulations can show how mutations in the active site can alter the binding mode of the substrate, leading to changes in the product distribution. frontiersin.org

The table below presents a summary of findings from MD simulations focusing on catalyst-substrate interactions with this compound and similar epoxides.

| System Studied | Simulation Focus | Key Findings | Reference(s) |

| This compound & Ionic Liquids | Catalyst-reagent interaction | Cation-anion dissociation is a key descriptor for catalytic activity; cation interaction with epoxide oxygen stabilizes intermediates. | arxiv.orgresearchgate.netarxiv.org |

| Epoxide Hydrolase & Epoxides | Enzyme-substrate binding | MD simulations reveal that mutations can form stable hydrogen bonds with the substrate, altering enantioselectivity. | frontiersin.org |

| Peptide-Based Catalyst & Substrate | Conformational dynamics | Multidimensional cluster analyses identify unique conformational states of the catalyst from MD trajectories. | nih.gov |

MD simulations, therefore, provide a crucial link between the molecular structure and the macroscopic behavior of catalytic systems involving this compound, guiding the development of improved catalysts and biocatalysts.

Structure-Activity Relationship (SAR) Modeling for Epoxide Reactivity Prediction